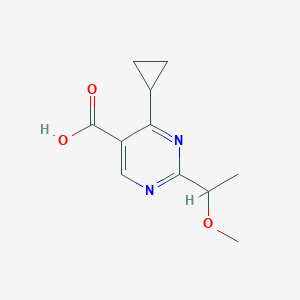
4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and ethyl 2-(1-methoxyethyl)-3-oxobutanoate as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to facilitate the cyclization and formation of the pyrimidine ring .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a methoxyethyl group.
5-Pyrimidinecarboxylic acid, 4-cyclopropyl-2-(1-methoxyethyl): Another compound with a similar pyrimidine ring structure.
Uniqueness
4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. The presence of the cyclopropyl and methoxyethyl groups imparts distinct reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-6(16-2)10-12-5-8(11(14)15)9(13-10)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XLCFSYDVGKYRNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(C(=N1)C2CC2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13495856.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)
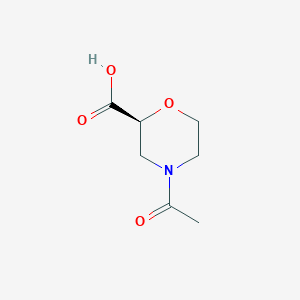
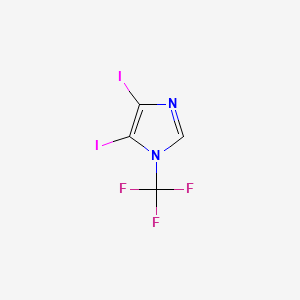
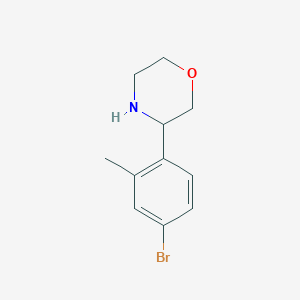
![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)
![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)
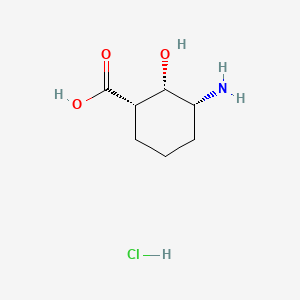

![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
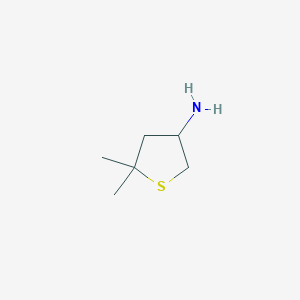
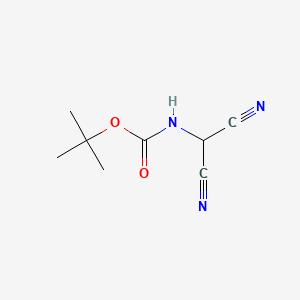

![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
